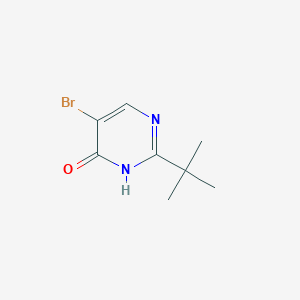

5-Bromo-2-(tert-butyl)pyrimidin-4(3h)-one

Description

5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one is a pyrimidine derivative featuring a bromine atom at position 5 and a bulky tert-butyl group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their roles in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

5-bromo-2-tert-butyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H11BrN2O/c1-8(2,3)7-10-4-5(9)6(12)11-7/h4H,1-3H3,(H,10,11,12) |

InChI Key |

FFPIVUZIWATQRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one typically involves the bromination of a pyrimidine precursor. One common method is the bromination of 2-(tert-butyl)pyrimidin-4(3H)-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at C-5 Bromine

The bromine atom at position 5 serves as a reactive site for nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the pyrimidinone ring and adjacent substituents.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., cyclohexylamine) under mild conditions (50–80°C, DMF) to yield 5-amino derivatives.

-

Alkoxy Formation : Treatment with alkoxides (e.g., sodium methoxide) in polar aprotic solvents replaces bromine with methoxy groups, producing 5-methoxy analogues .

Mechanistic Insight :

The tert-butyl group at C-2 enhances steric hindrance but does not significantly alter electronic effects, as demonstrated by the retained reactivity of C-5 bromine in similar pyrimidinone systems .

Metal-Catalyzed Cross-Coupling Reactions

The C-5 bromine participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling :

-

Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12 h) to form biaryl derivatives .

-

Example :

Substrate Boronic Acid Catalyst Yield (%) 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one 4-Methoxyphenyl Pd(dppf)Cl₂ 78

Buchwald-Hartwig Amination :

-

Forms C–N bonds with aryl amines (e.g., aniline) using Xantphos/Pd(OAc)₂ in toluene (100°C), yielding 5-arylaminopyrimidinones .

Lithiation and Functionalization at C-6

Directed lithiation at C-6 allows introduction of electrophiles, as demonstrated in structurally related pyrimidinones .

Protocol :

-

Lithiation : Treat with LDA (2.2 equiv) in THF at −78°C.

-

Quenching : Add electrophiles (e.g., aldehydes, alkyl halides) to afford C-6 substituted products.

Example Outcomes :

| Electrophile | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 6-Benzyl-5-bromo derivative | 65 |

| Methyl iodide | 6-Methyl-5-bromo derivative | 72 |

Reduction of the C-4 Carbonyl Group

The ketone at C-4 can be selectively reduced to an alcohol without affecting the bromine.

Conditions :

-

NaBH₄ in MeOH/THF (0°C, 2 h) reduces the carbonyl to a secondary alcohol.

-

Limitation : Strong reducing agents (e.g., LiAlH₄) may cleave the C–Br bond.

Cyclocondensation Reactions

The compound acts as a precursor in heterocycle synthesis.

Reaction with Hydrazines :

-

Condenses with hydrazine hydrate (EtOH, reflux) to form pyrazolo[3,4-d]pyrimidin-4(3H)-one derivatives, leveraging both bromine and carbonyl reactivity.

Halogen Exchange Reactions

The bromine can be replaced by other halogens under specific conditions.

Fluorination :

-

Uses KF/CuI in DMF (150°C) to yield 5-fluoro derivatives, though yields are moderate (∼50%) due to steric bulk from the tert-butyl group .

Pharmacological Relevance

Derivatives synthesized via these reactions show promise as endothelin receptor antagonists, with bromine and tert-butyl groups critical for receptor affinity and metabolic stability . For example, 5-bromo-6-phenyl analogues exhibit antiviral activity, though toxicity remains a concern .

This compound’s versatility in bond-forming reactions underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrimidines.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research to study enzyme interactions and inhibition.

Industry: In the materials science field, 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural differences between 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one and related compounds:

Physicochemical Properties

- Lipophilicity : The tert-butyl group in 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one increases logP compared to analogues with smaller substituents (e.g., SCH₃ or NH₂). This property influences solubility and membrane permeability .

- Hydrogen Bonding: The 4(3H)-one tautomer enables hydrogen bonding via the carbonyl group, a feature absent in non-ketone analogues like 5-Bromo-4-(tert-butyl)pyrimidine .

- Thermal Stability : Bulky tert-butyl groups enhance thermal stability but may reduce reactivity in nucleophilic substitutions compared to methylthio or chloro substituents .

Reactivity and Functionalization Potential

- Bromine Reactivity : The C5 bromine in all listed compounds enables Suzuki or Ullmann couplings. For example, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one can undergo thioether substitution to introduce aryl or alkyl groups .

- Tautomerism: The 4(3H)-one group in 5-Bromo-3-methylpyrimidin-4(3H)-one exists in keto-enol equilibrium, affecting its electronic properties and binding affinity in biological systems .

Biological Activity

5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one (C8H11BrN2O) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article synthesizes current findings on the compound's biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a tert-butyl group at the 2-position of the pyrimidine ring. The molecular structure plays a crucial role in its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 229.09 g/mol |

| Melting Point | 138-142 °C |

| Solubility | Soluble in DMSO |

Antiviral Activity

Research indicates that derivatives of pyrimidinones can exhibit antiviral properties. A study highlighted that compounds similar to 5-bromo-2-(tert-butyl)pyrimidin-4(3H)-one showed activity against various viral strains, although often near their toxicity thresholds .

Mechanism of Action:

The antiviral activity may be attributed to the compound's ability to induce interferon production, which enhances the immune response against viral infections. For instance, a related compound was noted to induce interferon in rodents when administered .

Anticancer Activity

5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study:

In one study, a series of bromopyrimidine analogs were tested for anticancer activity using MTT assays. The results indicated significant cytotoxic effects against the aforementioned cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic applications .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific derivatives were identified as having significant antibacterial effects, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of 5-bromo-2-(tert-butyl)pyrimidin-4(3H)-one can be significantly influenced by structural modifications. Studies on related compounds have shown that varying substituents at different positions on the pyrimidine ring can enhance or diminish biological efficacy.

Key Findings in SAR Studies:

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-(tert-butyl)pyrimidin-4(3H)-one?

The synthesis typically involves bromination of a pyrimidinone precursor. For example, tert-butyl-substituted pyrimidinones can undergo bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization should focus on solvent polarity (e.g., DMF or acetonitrile) and temperature to minimize side reactions like over-bromination or degradation . Purity (98%) and boiling point (90°C at 3 mmHg) data suggest vacuum distillation or recrystallization as post-synthesis purification steps .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of - and -NMR to confirm substitution patterns, particularly the tert-butyl group (δ ~1.3 ppm for ) and bromine-induced deshielding effects on adjacent carbons. Mass spectrometry (ESI-MS) can verify molecular weight (215.09 g/mol), while X-ray crystallography (as in related pyrimidine derivatives) resolves stereoelectronic effects and hydrogen-bonding networks .

Q. What safety precautions are critical during handling?

While specific toxicity data are limited, analogous brominated pyrimidines (e.g., 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation and skin contact, and store in inert atmospheres (argon) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density functional theory (DFT) calculations can model the electron-deficient 5-bromo site’s susceptibility to Suzuki-Miyaura coupling. Key parameters include LUMO localization at C5 and steric effects from the tert-butyl group, which may hinder Pd catalyst access. Compare with analogs like 5-Bromo-2-methoxypyrimidine (CAS 14001-66-2) to assess substituent-dependent reactivity .

Q. What strategies resolve contradictions in spectral data for derivatives?

Conflicting NMR or MS data may arise from tautomerism (e.g., 3H/1H keto-enol shifts). Use variable-temperature NMR to track tautomeric equilibria, or employ heteronuclear correlation spectroscopy (HMBC) to confirm connectivity. For crystallographic discrepancies, refine models using software like SHELXL and validate via R-factor analysis .

Q. How does the tert-butyl group influence biological activity in drug discovery?

The tert-butyl group enhances metabolic stability by blocking cytochrome P450 oxidation. In sigma ligand derivatives (e.g., thieno[2,3-d]pyrimidin-4(3H)-ones), this group improves binding affinity to target proteins by filling hydrophobic pockets. Compare IC values of tert-butyl vs. smaller alkyl analogs to quantify steric contributions .

Methodological Considerations

Q. What analytical techniques quantify degradation products under varying pH?

Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor hydrolytic degradation. Buffer solutions (pH 1–13) can simulate gastric/intestinal environments. Identify byproducts via LC-MS/MS, focusing on debromination or tert-butyl cleavage pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.